molecular formula C8H13N3 B1521492 2-(1H-pyrazol-3-yl)piperidine CAS No. 1185535-24-3

2-(1H-pyrazol-3-yl)piperidine

Cat. No.: B1521492
CAS No.: 1185535-24-3
M. Wt: 151.21 g/mol
InChI Key: JNOYHGAZDBVHEM-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-3-yl)piperidine is a chemical compound with the molecular formula C8H13N3. It is a derivative of piperidine, featuring a pyrazolyl group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-3-yl)piperidine typically involves the reaction of piperidine with 1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction mixture is refluxed in an appropriate solvent like methanol or ethanol.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent product quality and yield while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) oxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of pyrazolylpiperidine derivatives with oxidized functional groups.

  • Reduction: Reduction products with reduced functional groups.

  • Substitution: Substituted pyrazolylpiperidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

2-(1H-pyrazol-3-yl)piperidine has found applications in various scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications in the development of drugs targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

2-(1H-pyrazol-3-yl)piperidine is structurally similar to other piperidine derivatives, such as 2-(1H-pyrazol-3-yl)pyridine and 2-(1H-pyrazol-3-yl)pyrrolidine. its unique pyrazolyl group imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Comparison with Similar Compounds

  • 2-(1H-pyrazol-3-yl)pyridine

  • 2-(1H-pyrazol-3-yl)pyrrolidine

  • 2-(1H-pyrazol-3-yl)thiomorpholine

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h4,6-7,9H,1-3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOYHGAZDBVHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-pyrazol-3-yl)piperidine
Reactant of Route 2
2-(1H-pyrazol-3-yl)piperidine
Reactant of Route 3
2-(1H-pyrazol-3-yl)piperidine
Reactant of Route 4
2-(1H-pyrazol-3-yl)piperidine
Reactant of Route 5
2-(1H-pyrazol-3-yl)piperidine
Reactant of Route 6
2-(1H-pyrazol-3-yl)piperidine

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